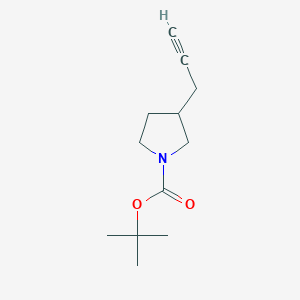

tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-6-10-7-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWWHIAYSRTQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207840-16-1 | |

| Record name | tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate typically involves the following steps :

Starting Material: The synthesis begins with 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.

Oxidation: The starting material is oxidized using Dess-Martin periodinane in dichloromethane at room temperature for 16 hours.

Alkylation: The resulting intermediate is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group.

Reduction: Reduction reactions can be performed on the pyrrolidine ring or the prop-2-ynyl group.

Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Propargyl bromide in the presence of potassium carbonate.

Major Products:

Oxidation: Formation of oxidized derivatives of the prop-2-ynyl group.

Reduction: Formation of reduced derivatives of the pyrrolidine ring.

Substitution: Formation of substituted derivatives at the tert-butyl group.

Scientific Research Applications

Medicinal Chemistry

Overview : This compound serves as a crucial building block in the synthesis of bioactive molecules. Its unique structural features allow for modifications that lead to novel pharmacological agents.

Case Study: Anticancer Agents

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest, highlighting their potential as therapeutic agents against various cancers.

Organic Synthesis

Overview : In organic synthesis, tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate acts as an effective intermediate for constructing complex molecules.

Case Study: Synthesis of Complex Natural Products

The compound has been utilized in the total synthesis of various natural products, demonstrating its versatility. It facilitates the formation of carbon-carbon bonds essential for assembling larger molecular frameworks, thereby playing a pivotal role in synthetic organic chemistry.

Agrochemicals

Overview : The reactivity and stability of this compound make it a candidate for developing agrochemicals, including herbicides and pesticides.

Application Insight : Its ability to modify biological pathways can enhance efficacy in pest control applications. Research into its interactions with plant enzymes could lead to the development of more effective agricultural chemicals that minimize environmental impact.

Polymer Chemistry

Overview : In polymer chemistry, this compound can be used as a monomer or additive.

Application Insight : The compound contributes to creating polymers with specific properties such as improved thermal stability or mechanical strength. Its incorporation into polymer formulations can enhance performance characteristics, making it valuable in material science.

Data Table: Comparison of Applications

| Application Area | Key Features | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive molecules | Anticancer agents |

| Organic Synthesis | Intermediate for complex molecule construction | Total synthesis of natural products |

| Agrochemicals | Development of herbicides and pesticides | Enhanced pest control |

| Polymer Chemistry | Monomer/additive for polymers | Improved thermal stability |

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate

- Structure : Differs by a trans-3-butylcyclobutyl group attached to the propargyl chain.

- Synthesis : Synthesized via radical reaction of xanthate with Bu₃SnH, yielding 56% as a yellow oil. Rotamers due to the Boc group were observed in NMR .

- Key Data: Molecular formula C₂₀H₃₃NO₂; HRMS confirmed [M+H]+ = 316.2643 .

tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-(4-Bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

- Structure : Substituted with a bromopyrazole group.

- Properties : Molecular weight 316.19; used as a research chemical in building block synthesis .

Functional Group Modifications

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Structure : Contains a fluoropyridine-pyrrolidine hybrid with dual ester groups.

- Catalog Data : Priced at $400–$4800/g, indicating high synthetic complexity .

Physical and Spectral Comparisons

Commercial Availability and Challenges

- Alternatives: Compounds like tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (≥95% purity) are accessible for medicinal chemistry workflows .

Biological Activity

tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

The molecular formula of this compound is C₁₂H₁₉NO₂, with a molecular weight of approximately 211.29 g/mol. It is typically presented as a white to off-white crystalline solid, exhibiting solubility in organic solvents and limited solubility in water .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The prop-2-yn-1-yl substituent plays a crucial role in enhancing binding affinity and specificity, potentially acting as an inhibitor or activator depending on the biological context .

Case Studies

A focused case study examined the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The study highlighted the compound's role as an intermediate in synthesizing more complex molecules with enhanced biological activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide under basic conditions. This method is crucial for producing high yields and purity necessary for biological testing .

Data Summary Table

| Characteristic | Details |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 211.29 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Antimicrobial, neuropharmacological effects |

| Synthesis Method | Reaction with pyrrolidine and tert-butyl chloroformate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(prop-2-yn-1-yl)pyrroliolidine-1-carboxylate in academic settings?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkyne coupling reactions. For example, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate can react with propargylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the prop-2-yn-1-yl group . Purification via flash chromatography (hexane/EtOAc gradient) yields the product. Key challenges include minimizing side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time.

Q. How is tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The propynyl group shows distinct alkynyl proton signals at δ 1.8–2.1 ppm (triplet, J = 2.6 Hz) and a carbon signal at ~70–80 ppm for the sp-hybridized carbons .

- HRMS : Exact mass calculated for C₁₂H₁₉NO₂ ([M+H]⁺): 218.1386; deviations >2 ppm suggest impurities .

- IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ confirms successful functionalization .

Q. What are the key considerations for selecting reaction solvents and catalysts for its synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions. Catalysts like CuI (10 mol%) improve alkyne coupling efficiency via Sonogashira-like mechanisms . For acid-sensitive intermediates, mild bases (e.g., Et₃N) are preferred over strong bases to avoid ester hydrolysis .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

- Methodological Answer : Modifying substituents alters electronic and steric profiles. For example:

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound using SHELX software?

- Methodological Answer :

- Twinning : Use

TWINandBASFcommands in SHELXL to refine twin laws. For example, a twofold rotation axis may require a BASF parameter ~0.3–0.5 . - Disorder : Apply

PARTandSUMPrestraints to model split positions for the propynyl group. Anisotropic displacement parameters (ADPs) should be constrained to avoid overfitting .

Q. What strategies optimize enantioselective synthesis of its chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP/PdCl₂ for asymmetric alkyne coupling (ee >90%) .

- Dynamic Resolution : Employ enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers .

- Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) to bias crystallization .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). The propynyl group’s linear geometry fits into narrow active-site clefts .

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes. RMSD <2 Å over 50 ns indicates stable binding .

Data Contradiction and Validation

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Cross-validate using orthogonal assays:

- In vitro : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase vs. butyrylcholinesterase) .

- Cell-Based Assays : Use isogenic cell lines to control for genetic variability. For cytotoxicity, normalize data to positive controls (e.g., doxorubicin) .

Q. What analytical techniques confirm the absence of regioisomeric impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.